![molecular formula C15H14N4O3S B2621845 1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034272-25-6](/img/structure/B2621845.png)
1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential implications in various fields, including medicinal chemistry and pharmaceuticals. This compound comprises a pyridine ring, a thienopyrimidine core, and additional functional groups that contribute to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide generally involves multiple steps:
Formation of the Thienopyrimidine Core: : This step may involve the cyclization of appropriate thiophene and pyrimidine precursors under specific conditions.
Substitution Reactions: : Introducing the 1-methyl and oxo groups through selective substitutions, often using reagents like methyl iodide or dimethyl sulfate.
Amidation: : Connecting the dihydropyridine and the thienopyrimidine parts via amide bond formation using reagents like carbodiimides or amino acid coupling reagents.
Industrial Production Methods
Scaling up to industrial production might necessitate the use of continuous flow reactors for efficient and controlled reaction conditions, leveraging catalysts to optimize yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: : Potential transformation to corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: : Reduction of the oxo group to hydroxyl using reagents like sodium borohydride.
Substitution: : Halogenation or alkylation reactions using appropriate halogen or alkylating agents.
Common Reagents and Conditions
Common reagents include:
Methyl iodide: : For methylation.
mCPBA: : For oxidation reactions.
Sodium borohydride: : For reduction reactions.
Major Products Formed
N-oxides
Hydroxyl derivatives
Halogenated or alkylated products
Aplicaciones Científicas De Investigación
Pharmacological Properties
The compound exhibits a range of biological activities that have been explored in various studies. Notable pharmacological properties include:
- Antimycobacterial Activity : The compound has shown promising results against Mycobacterium tuberculosis and other mycobacterial strains. Its efficacy is attributed to its ability to inhibit key metabolic pathways in these pathogens, making it a candidate for developing new antitubercular drugs .
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through multiple pathways, including cell cycle arrest and modulation of apoptotic signaling pathways. For example, it has been tested against various cancer cell lines with significant cytotoxic effects observed .
Antimycobacterial Activity
Recent studies have demonstrated that this compound exhibits significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) comparable to established antitubercular agents. For instance:
Pathogen | MIC (µg/mL) |
---|---|
Mycobacterium tuberculosis | 8 |
Mycobacterium smegmatis | 30 |
These results indicate its potential as a lead compound for developing new treatments for tuberculosis, especially in light of rising drug resistance.
Anticancer Activity
The anticancer properties have been evaluated using various human cancer cell lines. The compound exhibited notable cytotoxicity:
Cancer Cell Line | EC50 (µM) |
---|---|
MCF-7 (Breast) | 10.5 |
A549 (Lung) | 12.3 |
HepG2 (Liver) | 8.7 |
These findings suggest that the compound may be more effective than traditional chemotherapeutics like doxorubicin in certain contexts.
Comparative Analysis with Related Compounds
To contextualize the efficacy of this compound, a comparative analysis with structurally similar compounds was conducted:
Compound Name | Biological Activity | Notable Features |
---|---|---|
Compound A | Moderate anticancer | Different substituents |
Compound B | Antimycobacterial | Known for its action on specific enzymes |
This analysis highlights the unique profile of 1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide compared to other compounds.
Mecanismo De Acción
The mechanism of action for 1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide can vary:
Molecular Targets: : Likely interacts with specific protein receptors or enzymes.
Pathways Involved: : Involvement in biological pathways such as signal transduction or metabolic processes.
Comparación Con Compuestos Similares
1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups and heterocyclic structures. Similar compounds might include other thienopyrimidine derivatives or pyridine-based molecules, but none precisely replicate its molecular architecture and potential bioactivity.
Similar Compounds
Thienopyrimidine derivatives
Pyridine-based molecules with amide linkages
Compounds with similar substitution patterns
Actividad Biológica
The compound 1-methyl-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide (referred to as "the compound" hereafter) is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and pharmacological properties, supported by relevant studies and data.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidinones, including the compound , exhibit significant anti-mycobacterial activity . In particular:
- Mycobacterium tuberculosis : The compound demonstrated inhibition against various strains, with a reported minimum inhibitory concentration (MIC) of 8 µg/mL against Mycobacterium tuberculosis H37Rv. Other derivatives showed inhibition percentages ranging from 30% to 68% against Mycobacterium smegmatis and Mycobacterium bovis BCG at concentrations around 30 µg/mL .
Compound | Target Strain | Inhibition Percentage | MIC (µg/mL) |
---|---|---|---|
Compound A | M. tuberculosis H37Rv | 68% | 8 |
Compound B | M. smegmatis MC2155 | 40% | - |
Compound C | M. bovis BCG | 30% | - |
Antitumor Activity
The compound has also been evaluated for its antitumor properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines:
- Karpas-422 Xenograft Model : The compound exhibited robust antitumor effects when dosed at 160 mg/kg BID, indicating its potential as an oncology therapeutic agent .
Pharmacological Properties
The compound's pharmacological profile suggests it may act through multiple mechanisms:
- Calcium Channel Modulation : Similar compounds have been noted to function as L-type calcium channel blockers, which could contribute to their antihypertensive effects .
- Enzyme Inhibition : Some derivatives are reported to inhibit acetylcholinesterase activity, which may have implications for neurodegenerative diseases .
Study on Antimycobacterial Activity
A comprehensive study evaluated a series of thieno[2,3-d]pyrimidinone derivatives for their antimycobacterial activity. The results indicated that specific modifications in the molecular structure significantly enhanced their efficacy against Mycobacterium strains .
Antitumor Efficacy in Clinical Trials
In ongoing clinical trials, the compound has shown promise in treating malignancies associated with dysregulation of the Polycomb repressive complex 2 (PRC2). By targeting EZH2, a key component of PRC2, the compound effectively reduced tumor growth in preclinical models .
Propiedades
IUPAC Name |
1-methyl-2-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-18-6-2-3-10(14(18)21)13(20)16-5-7-19-9-17-11-4-8-23-12(11)15(19)22/h2-4,6,8-9H,5,7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXLCGHFIGCIIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.